4'-Cyano-3,3-dimethylbutyrophenone
Overview
Description
4’-Cyano-3,3-dimethylbutyrophenone is a chemical compound with the molecular formula C13H15NO . It has a molecular weight of 201.26 .
Molecular Structure Analysis
The molecular structure of 4’-Cyano-3,3-dimethylbutyrophenone consists of 13 Carbon atoms, 15 Hydrogen atoms, 1 Nitrogen atom, and 1 Oxygen atom .Scientific Research Applications
Synthesis and Characterization of Complex Compounds
Research has delved into the synthesis and characterization of novel compounds involving 4'-Cyano-3,3-dimethylbutyrophenone. For instance, studies have focused on the development of Schiff base ligands, their metal complexes, and their potential applications in catalysis, DNA binding, and antibacterial activities. These studies offer insights into the structural and electronic properties of these complexes, contributing to fields such as coordination chemistry and material science (El‐Gammal et al., 2021).
Photoreactive Protecting Groups
The utility of derivatives related to 4'-Cyano-3,3-dimethylbutyrophenone as photoreactive protecting groups has been explored. Research in this area investigates the photorelease of protected compounds, which is crucial for the controlled release of drugs and the study of biological systems under near-physiological conditions (Zabadal et al., 2001).
Catalysis and Organic Synthesis
Studies have shown the application of related compounds in catalysis, such as in the Baeyer–Villiger oxidation of ketones to esters or lactones under environmentally friendly conditions. This research highlights the potential of these compounds in green chemistry, promoting more sustainable and efficient chemical processes (Martins et al., 2016).
properties
IUPAC Name |
4-(3,3-dimethylbutanoyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-13(2,3)8-12(15)11-6-4-10(9-14)5-7-11/h4-7H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVJXFSMSODVEKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)C1=CC=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642379 | |
Record name | 4-(3,3-Dimethylbutanoyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Cyano-3,3-dimethylbutyrophenone | |
CAS RN |
898764-23-3 | |
Record name | 4-(3,3-Dimethylbutanoyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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